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molecular formula C5H10O5 B1641517 3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid

3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid

Cat. No. B1641517
M. Wt: 150.13 g/mol
InChI Key: WACQLQIAUWURGA-UHFFFAOYSA-N
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Patent
US07968572B2

Procedure details

To a solution of pentaerythritol (10.0 g) in water (600 mL) was 5% platinum/carbon (hydrous article, 13.3 g). While maintaining pH of the reaction mixture to 6˜7 by means of 8% sodium hydrogen carbonate solution, it was stirred at 35° C. for 8 hours under an atmosphere of oxygen. After catalyst was filtered, and having removed, the reaction mixture was concentrated. After having put the obtained residue through ion exchange resin Amberlyst (Amberlyst: trade name) A-21 by means of 2N hydrochloric acid, it was purified by preparative medium pressure liquid chromatography W-prep 2XY (column: main column L, inject column M; automatic condition setting: dichloromethane:methanol=4:1, Rf=0.25, preparative isolation mode GR). Furthermore, the obtained residue was purified by preparative TLC (dichloromethane:methanol=4:1) to give the title compound (123 mg) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
13.3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].C(=O)([O-])[OH:11].[Na+]>O.[Pt]>[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[C:4]([OH:11])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
13.3 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred at 35° C. for 8 hours under an atmosphere of oxygen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After catalyst was filtered
CUSTOM
Type
CUSTOM
Details
having removed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was purified by preparative medium pressure liquid chromatography W-prep 2XY (column: main column L, inject column M; automatic condition setting: dichloromethane:methanol=4:1, Rf=0.25, preparative isolation mode GR)
CUSTOM
Type
CUSTOM
Details
Furthermore, the obtained residue was purified by preparative TLC (dichloromethane:methanol=4:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OCC(C(=O)O)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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